molecular formula C16H16ClN3O3S B11390109 Methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11390109
M. Wt: 365.8 g/mol
InChI Key: OQWOCJMPCASWJO-UHFFFAOYSA-N
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Description

Methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate: is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by its complex structure, which includes a pyrimidine ring substituted with a chloro group and an isopropylthio group, as well as a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro and Isopropylthio Groups: The chloro group can be introduced via halogenation using reagents such as thionyl chloride or phosphorus pentachloride. The isopropylthio group can be introduced through a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group.

    Formation of the Benzoate Ester: The benzoate ester can be formed through esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzoate ester through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Activity Studies: The compound can be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Due to its structural complexity, the compound can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and isopropylthio groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate: Similar structure but with a methylthio group instead of an isopropylthio group.

    Methyl 2-({[5-bromo-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

    Structural Complexity: The presence of both the chloro and isopropylthio groups in the pyrimidine ring makes it unique compared to other derivatives.

    Its unique structure may confer specific properties that make it suitable for particular applications in medicinal chemistry and materials science.

Biological Activity

Methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate, also known by its CAS number 874137-70-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S, with a molecular weight of 365.8 g/mol. The compound features a pyrimidine ring substituted with a chloro group and an isopropylthio moiety, along with a benzoate structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃O₃S
Molecular Weight365.8 g/mol
CAS Number874137-70-9

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorinated pyrimidine moiety is thought to enhance its interaction with bacterial enzymes, disrupting their function .

The biological activity of this compound can be attributed to its ability to bind to specific biological targets within cells. Studies suggest that it may act as an inhibitor of certain kinases involved in tumor growth and survival pathways.

Case Studies

  • Study on Antitumor Effects : A study conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line tested. The study concluded that further exploration into its use as a chemotherapeutic agent is warranted .
  • Antimicrobial Evaluation : In another investigation focusing on antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported at 25 µg/mL and 50 µg/mL respectively .

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H16ClN3O3S/c1-9(2)24-16-18-8-11(17)13(20-16)14(21)19-12-7-5-4-6-10(12)15(22)23-3/h4-9H,1-3H3,(H,19,21)

InChI Key

OQWOCJMPCASWJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl

Origin of Product

United States

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